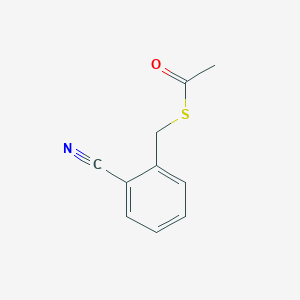
Ethyl 3-bromo-4-(diethylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-4-(diethylamino)benzoate: is an organic compound with the molecular formula C13H18BrNO2. It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a diethylamino group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Ethyl 4-(diethylamino)benzoate: The synthesis of Ethyl 3-bromo-4-(diethylamino)benzoate typically begins with the bromination of Ethyl 4-(diethylamino)benzoate. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform.
Esterification: Another method involves the esterification of 3-bromo-4-(diethylamino)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 3-bromo-4-(diethylamino)benzoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: The compound can be reduced to Ethyl 3-amino-4-(diethylamino)benzoate using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: Oxidation of the diethylamino group can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Aqueous or organic solvents can be used, depending on the oxidizing agent.
Major Products:
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as amines, ethers, or thiols.
Reduction: Ethyl 3-amino-4-(diethylamino)benzoate.
Oxidation: N-oxides of this compound.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Ethyl 3-bromo-4-(diethylamino)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial activities.
Industry:
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-(diethylamino)benzoate depends on its application. In pharmacological contexts, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and diethylamino group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Properties
CAS No. |
1131594-51-8 |
|---|---|
Molecular Formula |
C13H18BrNO2 |
Molecular Weight |
300.19 g/mol |
IUPAC Name |
ethyl 3-bromo-4-(diethylamino)benzoate |
InChI |
InChI=1S/C13H18BrNO2/c1-4-15(5-2)12-8-7-10(9-11(12)14)13(16)17-6-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
GBOBKMGSWLKIFT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C(=O)OCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















